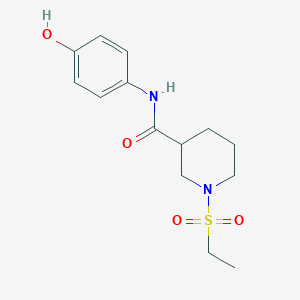
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide, also known as BzEtDZ, is a synthetic compound that belongs to the class of diazepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Applications De Recherche Scientifique
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurological disorders, such as epilepsy and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor and subsequent potentiation of GABAergic neurotransmission, leading to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of glutamatergic neurotransmission, and the activation of voltage-gated potassium channels. Additionally, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in aqueous solutions and its instability in the presence of light and air.
Orientations Futures
There are several potential future directions for the study of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide. One area of interest is the development of more potent and selective analogs of the compound for use as therapeutic agents. Additionally, further investigation into the mechanism of action of this compound and its effects on various neurotransmitter systems could lead to a better understanding of its pharmacological effects. Finally, the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide involves several steps, including the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with thionyl chloride and subsequent reaction with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with 4-oxobutanamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
4-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-15-13-20(17(23)9-8-16(19)22)11-10-18(24)21(15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUIGKVSMVNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361856.png)
![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)

![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5361891.png)